molecular formula C4H6FNO4 B151785 Hypofluorous acid 2-nitrobutyryl ester CAS No. 125973-30-0

Hypofluorous acid 2-nitrobutyryl ester

Cat. No. B151785
M. Wt: 151.09 g/mol
InChI Key: HFOFNKLGTWPQJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hypofluorous acid 2-nitrobutyryl ester (HOF-2NBE) is a highly reactive and unstable compound that has gained attention in recent years due to its potential applications in chemical synthesis and biological research. It is a derivative of hypofluorous acid, which is a strong oxidizing agent that can react with a wide range of organic and inorganic compounds. HOF-2NBE is synthesized through a complex and multi-step process that involves the use of various reagents and catalysts.

Mechanism Of Action

The mechanism of action of Hypofluorous acid 2-nitrobutyryl ester is complex and not fully understood. It is known to react with a wide range of organic and inorganic compounds, including proteins, nucleic acids, and carbohydrates. The reaction involves the transfer of an oxygen atom from Hypofluorous acid 2-nitrobutyryl ester to the target molecule, resulting in the formation of an oxidized product. The selectivity of the reaction is thought to be influenced by the structure and electronic properties of the target molecule.

Biochemical And Physiological Effects

The biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester are not well understood. It is known to be a highly reactive compound that can cause oxidative damage to proteins and other biomolecules. However, the specific effects on cellular function and metabolism are not well characterized.

Advantages And Limitations For Lab Experiments

Hypofluorous acid 2-nitrobutyryl ester has several advantages as a chemical reagent and research tool. It is a highly reactive and selective oxidizing agent that can be used in a wide range of organic synthesis and biological research applications. However, it is also a highly unstable and reactive compound that requires careful handling and storage. It is also difficult to obtain in pure form, which can limit its use in certain applications.

Future Directions

There are several potential future directions for research on Hypofluorous acid 2-nitrobutyryl ester. One area of interest is the development of new synthetic methods for Hypofluorous acid 2-nitrobutyryl ester and related compounds. This could involve the use of new reagents and catalysts, as well as optimization of reaction conditions and purification methods. Another area of interest is the development of new applications for Hypofluorous acid 2-nitrobutyryl ester in organic synthesis and biological research. This could involve the use of Hypofluorous acid 2-nitrobutyryl ester in new types of reactions or the development of new tools for studying protein structure and function. Finally, there is a need for further research on the biochemical and physiological effects of Hypofluorous acid 2-nitrobutyryl ester. This could involve studies on the effects of Hypofluorous acid 2-nitrobutyryl ester on cellular function and metabolism, as well as the development of new methods for detecting and quantifying Hypofluorous acid 2-nitrobutyryl ester in biological samples.

Synthesis Methods

The synthesis of Hypofluorous acid 2-nitrobutyryl ester is a multi-step process that involves the use of several reagents and catalysts. The first step involves the reaction of 2-nitrobutyric acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with hypofluorous acid to form the Hypofluorous acid 2-nitrobutyryl ester ester. The synthesis process is complex and requires careful control of reaction conditions and purification steps to obtain a pure and stable product.

Scientific Research Applications

Hypofluorous acid 2-nitrobutyryl ester has a wide range of potential applications in chemical synthesis and biological research. It is a highly reactive compound that can be used as an oxidizing agent in organic synthesis reactions. It can also be used to introduce nitro groups into organic molecules, which can be useful in the development of new drugs and materials. In biological research, Hypofluorous acid 2-nitrobutyryl ester has been used as a tool to study protein oxidation and modification. It has been shown to selectively oxidize certain amino acid residues in proteins, which can provide insights into protein structure and function.

properties

CAS RN

125973-30-0

Product Name

Hypofluorous acid 2-nitrobutyryl ester

Molecular Formula

C4H6FNO4

Molecular Weight

151.09 g/mol

IUPAC Name

fluoro 2-nitrobutanoate

InChI

InChI=1S/C4H6FNO4/c1-2-3(6(8)9)4(7)10-5/h3H,2H2,1H3

InChI Key

HFOFNKLGTWPQJN-UHFFFAOYSA-N

SMILES

CCC(C(=O)OF)[N+](=O)[O-]

Canonical SMILES

CCC(C(=O)OF)[N+](=O)[O-]

synonyms

Butanoic acid, 2-nitro-, anhydride with hypofluorous acid (9CI)

Origin of Product

United States

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